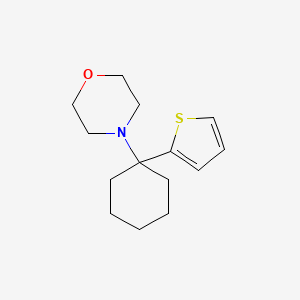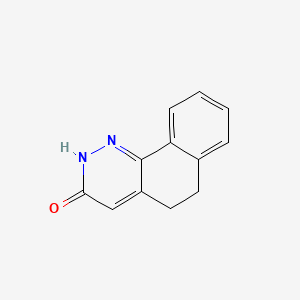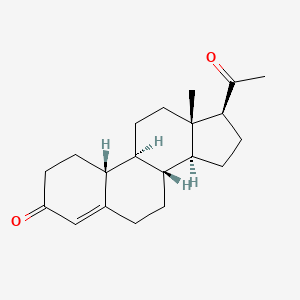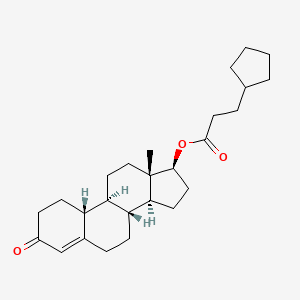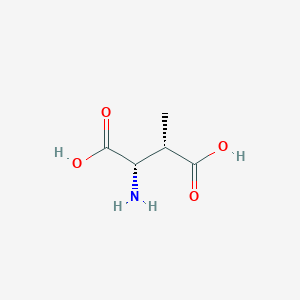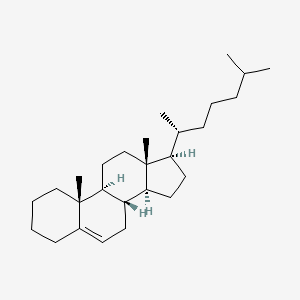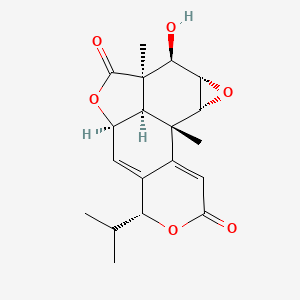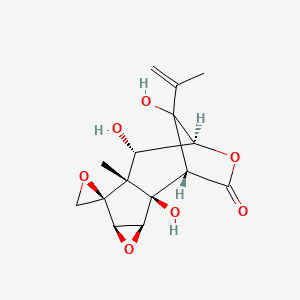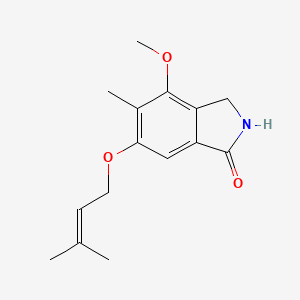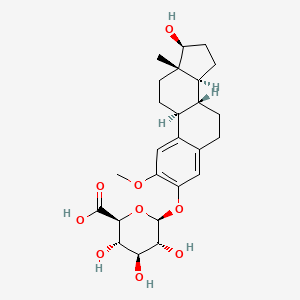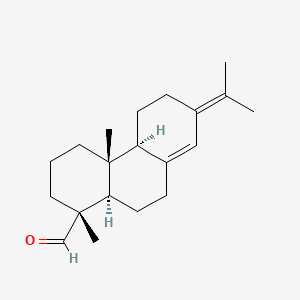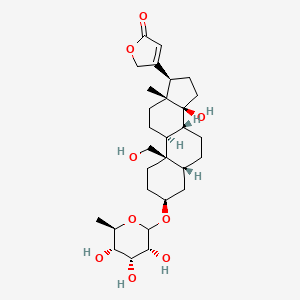
Frugoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Frugoside is a natural product found in Asclepias incarnata, Gomphocarpus sinaicus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties in Melanoma Cells
Frugoside exhibits notable antitumor effects in melanoma cells. It induces mitochondria-mediated apoptotic cell death by inhibiting the expression of sulfiredoxin in melanoma cells. This process involves the accumulation of reactive oxygen species and activation of specific cellular pathways, leading to the death of human melanoma cells. These findings suggest this compound's potential as a therapeutic agent in treating melanoma (Song et al., 2019).
Osteoarthritis Progression Delay
This compound has shown potential in delaying the progression of osteoarthritis. It works by inhibiting miR-155-modulated synovial macrophage M1 polarization, reducing inflammation, and slowing down cartilage degradation. This action delays osteoarthritis development in experimental models and suggests this compound's utility in osteoarthritis prevention and treatment (Wang et al., 2021).
Molecular Docking and Anticancer Effects
This compound, along with other compounds, has been studied for its binding modes against various molecular targets involved in cancer progression. Molecular docking analyses indicate its potential in inhibiting key targets in the cell cycle and DNA replication, providing insights into its mechanisms of anticancer activity (Gurung et al., 2016).
Cytotoxicity in Various Cell Lines
Research has identified this compound as one of the cytotoxic principles in certain traditional medicinal roots. It exhibits selective cytotoxicity against various human cell lines, suggesting its potential use in targeting specific types of cells, particularly in cancer therapies (Kiuchi et al., 1998).
Eigenschaften
CAS-Nummer |
546-02-1 |
|---|---|
Molekularformel |
C29H44O9 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,15,17-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26?,27-,28-,29+/m1/s1 |
InChI-Schlüssel |
WPVGSIBYLZQSIK-VEZJFPMXSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O |
Andere CAS-Nummern |
56324-39-1 |
Synonyme |
cannogenol-3-O-beta-D-allomethyloside frugoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



